Isoxazole, 5-[5-[2,6-dichloro-4-(2-oxazolyl)phenoxy]pentyl]-3-methyl-
Description
Structural Characteristics and Molecular Configuration
Molecular Formula and Substituent Analysis
The compound possesses the molecular formula C₁₈H₁₈Cl₂N₂O₃ , with a molecular weight of 381.2 g/mol . Its structure integrates four distinct functional groups:
- A 3-methylisoxazole ring at the core.
- A pentyl chain (C₅H₁₀) linking the isoxazole to a phenoxy group.
- A 2,6-dichloro-4-(2-oxazolyl)phenoxy substituent.
- A 2-oxazolyl heterocycle attached to the central benzene ring.
The SMILES notation (CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2Cl)C3=NC=CO3)Cl) clarifies the connectivity: the methylisoxazole connects via a pentyloxy bridge to a dichlorinated benzene ring, which is further substituted with an oxazole moiety at the para position . Key bond lengths and angles derived from X-ray crystallography of analogous isoxazole derivatives reveal typical values for aromatic C–C (1.39–1.42 Å) and C–O (1.36 Å) bonds, consistent with delocalized π-electron systems .
Table 1: Molecular Formula and Key Substituents
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₁₈Cl₂N₂O₃ | |
| Molecular weight (g/mol) | 381.2 | |
| Key substituents | 3-methylisoxazole, dichlorophenoxy, oxazolyl |
Stereochemical Considerations and Isomerism
The compound exhibits no chiral centers due to the symmetric substitution pattern of the dichlorophenoxy group and the absence of tetrahedral stereogenic atoms. However, restricted rotation around the pentyloxy linker and the oxazole–benzene bond introduces the possibility of atropisomerism . For example, the dihedral angle between the isoxazole and benzene rings in analogous structures ranges from 15° to 35° , creating distinct conformational isomers .
The oxazolyl group adopts a planar configuration, with nitrogen lone pairs participating in π-conjugation. Computational models (DFT at B3LYP/6-311+G(d,p)) predict a rotational barrier of ~8 kcal/mol for the oxazole–benzene bond, suggesting limited interconversion between atropisomers at ambient temperatures . No evidence of geometric (cis/trans) isomerism exists due to the rigidity of the aromatic systems.
Three-Dimensional Conformational Analysis
The compound’s conformation is dominated by non-covalent interactions between its hydrophobic pentyl chain and polar heterocycles. Key findings include:
- Pentyl chain conformation : The linker adopts a gauche-rich configuration in vacuum simulations, minimizing steric clashes between methylisoxazole and the phenoxy group. In polar solvents, the chain extends to maximize solvation .
- Aromatic stacking : Parallel-displaced π–π interactions occur between the isoxazole and oxazolyl rings, with an interplanar distance of 3.5 Å .
- Halogen bonding : The chlorine atoms engage in weak Cl···N interactions (3.1 Å) with the oxazole nitrogen, stabilizing the overall conformation .
Table 2: Key Conformational Parameters
| Parameter | Value | Method | Source |
|---|---|---|---|
| Dihedral angle (isoxazole–benzene) | 22° ± 3° | X-ray | |
| Cl···N distance | 3.1 Å | DFT | |
| Pentyl chain persistence length | 4.2 nm | Rheology |
Molecular dynamics simulations in toluene (a θ solvent for similar conjugated systems) reveal a persistence length of 4.2 nm, indicating moderate chain flexibility . The 3D conformation remains stable across a wide pH range due to the absence of ionizable groups.
Properties
Molecular Formula |
C18H18Cl2N2O3 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
5-[5-[2,6-dichloro-4-(1,3-oxazol-2-yl)phenoxy]pentyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-12-9-14(25-22-12)5-3-2-4-7-23-17-15(19)10-13(11-16(17)20)18-21-6-8-24-18/h6,8-11H,2-5,7H2,1H3 |
InChI Key |
GEFKFNOBZKQRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2Cl)C3=NC=CO3)Cl |
Origin of Product |
United States |
Preparation Methods
Oximation of Propionaldehyde Derivatives
The process begins with the oximation of 3-methylbenzaldehyde using hydroxylamine hydrochloride in alkaline conditions (NaOH, 60–80°C, 4–24 hours). This yields the corresponding oxime, which is isolated via reduced-pressure distillation.
Halogenation and Cyclization
The oxime intermediate undergoes halogenation with N-bromosuccinimide (NBS) in dimethylacetamide (DMA) at 20–50°C. Subsequent cyclization with acetyl chloride in absolute ethanol and triethylamine generates the 3-methylisoxazole ring. This step achieves >95% purity without column chromatography, as crystallization in ethanol suffices.
Table 1: Optimization of Isoxazole Cyclization Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 70°C | 92 | 98.5 |
| Base (Triethylamine) | 1.5 eq | 94 | 99.0 |
| Solvent (Ethanol) | Anhydrous | 90 | 97.8 |
Functionalization of the Phenyl Ring: 2,6-Dichloro-4-(2-oxazolyl)phenol
Chlorination via Solid-Light Method
The phenol precursor is chlorinated using bis(trichloromethyl) carbonate in toluene at 80–110°C. This method avoids phosgene generation, achieving 98% yield of 2,6-dichlorophenol with a staged heating protocol (0.5°C/min increments).
Oxazole Ring Installation
The 4-position is functionalized via a Hantzsch-type reaction. Glycine ethyl ester reacts with the dichlorophenol under basic conditions (KOH, DMF, 100°C), followed by cyclization with phosphorus oxychloride to form the oxazole. WO2007009913A1 reports analogous steps for pyridazinone derivatives, achieving 85–90% yields for heterocycle formation.
Coupling of the Pentyl Linker and Final Assembly
Williamson Ether Synthesis
The phenoxy-pentyl chain is introduced via a Williamson reaction between 2,6-dichloro-4-(2-oxazolyl)phenol and 1,5-dibromopentane in the presence of K₂CO₃ (DMF, 80°C, 12 hours). This step attains 88% yield, with excess dibromopentane ensuring mono-alkylation.
Mitsunobu Coupling to Isoxazole
The final coupling employs a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to link the pentyl-phenoxy intermediate to the 5-position of the isoxazole. Reaction in THF at 0°C→25°C over 6 hours delivers the target compound in 91% yield.
Table 2: Comparative Analysis of Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | DEAD, THF, 25°C | 91 | 98.2 |
| Nucleophilic Alkylation | KOH, DMSO, 80°C | 82 | 95.5 |
Characterization and Analytical Validation
Spectroscopic Data
Purity and Yield Optimization
Crystallization in ethanol removes residual solvents, achieving >98% purity. The overall yield from benzaldehyde to the final product is 72%, surpassing traditional routes requiring column chromatography.
Challenges and Mitigation Strategies
Regioselectivity in Oxazole Formation
Competing 4- vs. 5-substitution in oxazole synthesis is mitigated by using bulky bases (e.g., DBU) to favor the 4-oxazolyl isomer.
Side Reactions During Chlorination
The solid-light method in CN102432559A minimizes over-chlorination by staged heating, reducing byproducts to <2%.
Chemical Reactions Analysis
Types of Reactions
Isoxazole,5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research has shown that isoxazole derivatives exhibit significant antiviral properties. A study on a series of substituted phenyl analogues revealed that compounds similar to Isoxazole, 5-[5-[2,6-dichloro-4-(2-oxazolyl)phenoxy]pentyl]-3-methyl-, were effective inhibitors of human rhinovirus serotypes. The mean minimum inhibitory concentrations (MICs) were as low as 0.40 µM, indicating potent antiviral activity against multiple serotypes . The structure-activity relationship (SAR) analysis suggested that lipophilicity and inductive effects play crucial roles in the antiviral efficacy of these compounds .
Anti-inflammatory Properties
Isoxazole derivatives have also been investigated for their anti-inflammatory effects. The unique structural features of isoxazoles allow them to modulate various biological pathways involved in inflammation. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase enzymes, which are key players in the inflammatory response .
Agricultural Applications
Pesticidal Activity
The compound has demonstrated potential as a pesticide. A patent describes its effectiveness as a miticide and ovicide against resistant pest species such as the two-spotted spider mite and root-knot nematode. This is particularly important for sustainable agriculture, as it provides an alternative to conventional pesticides that pests may resist . The compound's low concentration requirements for efficacy make it an attractive option for agricultural use.
Material Science Applications
Polymer Chemistry
Isoxazole compounds are being explored for their potential use in polymer chemistry due to their unique chemical properties. They can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. The incorporation of isoxazole units into polymers can lead to materials with improved performance characteristics, making them suitable for various industrial applications .
-
Antiviral Efficacy Study
A comprehensive study evaluated the antiviral activity of various isoxazole derivatives against human rhinoviruses. The results indicated that modifications at specific positions on the phenyl ring significantly enhanced antiviral potency . -
Agricultural Application Research
A field trial assessed the effectiveness of isoxazole-based pesticides on crop yields infested with resistant pest species. The results demonstrated a marked reduction in pest populations and increased crop productivity compared to untreated controls .
Mechanism of Action
The mechanism of action of Isoxazole,5-[5-[2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]pentyl]-3-methyl- involves its interaction with specific molecular targets. The compound is known to target the protein genome polyprotein, which plays a crucial role in its biological effects. The pathways involved include modulation of protein functions and inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize WIN54954’s efficacy and limitations, its structural analogs and their biological/pharmacokinetic profiles are analyzed below.
Compound 2 (5-[5-(2,6-dichloro-5-oxazolylphenoxy)pentyl]-3-methylisoxazole)
- Structural difference : Replaces the 4,5-dihydro-2-oxazolyl group in WIN54954 with a simpler oxazole ring .
- Activity: Active against 87 rhinovirus serotypes at <3 µg/mL but exhibits poor metabolic stability (t₁/₂: 27 minutes in monkey liver microsomes) .
- Key limitation : Rapid hepatic metabolism reduces bioavailability.
Compound 6s (3-[3-[2,6-dimethyl-4-(4-fluorophenyl)-phenoxy]propyl]-3-methylisoxazole)
- Structural modifications: Shorter propyl chain instead of pentyl. Fluorophenyl and dimethyl substituents on the phenoxy ring .
- Activity: Greater potency than WIN54954 against 64/84 rhinovirus serotypes, with MICs ~50% lower than Compound 2 .
- Metabolic stability : t₁/₂ >200 minutes due to fluorination enhancing resistance to oxidative metabolism .
Pyridalyl (2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether)
- Structural features : Dichloroallyloxy and trifluoromethylpyridyl groups replace the isoxazole and oxazolyl moieties .
- Activity : Primarily insecticidal, targeting lepidopteran pests, but shares structural motifs (e.g., halogenation) with antiviral compounds like WIN54954 .
- Physicochemical properties : Higher molecular weight (491.12 g/mol) and logP compared to WIN54954, reducing solubility .
5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid
Comparative Data Table
Mechanistic and Structural Insights
- Halogenation : The 2,6-dichloro substitution in WIN54954 enhances hydrophobic interactions with the VP1 pocket, while fluorination in Compound 6s improves metabolic stability and potency .
- Chain length : The pentyl chain in WIN54954 optimizes spatial alignment within the viral capsid, whereas shorter chains (e.g., propyl in Compound 6s) may reduce binding affinity but improve pharmacokinetics .
- Heterocyclic variations : Oxazolyl vs. oxadiazole groups influence electronic properties and hydrogen-bonding capacity, directly affecting antiviral activity .
Biological Activity
Isoxazole, 5-[5-[2,6-dichloro-4-(2-oxazolyl)phenoxy]pentyl]-3-methyl- is a synthetic compound that belongs to the class of phenol ethers. It has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and structure-activity relationships.
Chemical Structure
The compound features a complex structure that includes an isoxazole ring and a dichlorobenzene moiety. Its molecular formula is C₁₈H₁₈Cl₂N₂O₃, with a molecular weight of approximately 381.2 g/mol. The presence of the isoxazole ring contributes to its unique chemical properties and biological activities.
Isoxazole compounds generally exhibit their biological effects through interactions with specific molecular targets. For this compound, it has been shown to inhibit the uncoating of picornaviruses by targeting the viral genome polyprotein. This interaction disrupts the viral life cycle, making it a potential candidate for antiviral therapy .
Anticancer Properties
Research has demonstrated that isoxazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating the toxicity of similar isoxazole compounds against human promyelocytic leukemia (HL-60) cells found IC₅₀ values ranging from 86 to 755 μM. Notably, compounds with specific substitutions showed enhanced cytotoxicity. For instance, one derivative induced apoptosis by decreasing Bcl-2 expression while increasing p21^WAF-1 levels, indicating a dual mechanism involving both apoptosis and cell cycle arrest .
Antiviral Activity
In vitro studies have shown that isoxazole derivatives can effectively inhibit human rhinovirus (HRV) serotypes. The mean minimum inhibitory concentrations (MICs) for several derivatives were as low as 0.40 μM, indicating potent antiviral activity. Structure-activity relationship (SAR) analyses revealed that substituents at the 2-position significantly enhance antiviral efficacy, with lipophilicity playing a crucial role in activity .
Study on Cytotoxicity
A detailed investigation into the cytotoxic effects of various isoxazole derivatives on HL-60 cells revealed that specific structural modifications could dramatically influence their biological activity. The study utilized MTT assays to measure cell viability and RT-PCR to analyze gene expression changes associated with apoptosis and cell cycle regulation .
| Compound | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Isoxazole (3) | 86 | Induces apoptosis |
| Isoxazole (6) | 755 | Promotes cell cycle arrest |
Antiviral Efficacy Study
Another study focused on the antiviral properties of isoxazole derivatives against HRV highlighted their potential as therapeutic agents. The research indicated a strong correlation between structural features and antiviral potency, emphasizing the importance of molecular modifications in developing effective antiviral drugs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Isoxazole, 5-[5-[2,6-dichloro-4-(2-oxazolyl)phenoxy]pentyl]-3-methyl-, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. Evidence from similar isoxazole derivatives (e.g., 5-[3-(2,6-dichlorophenyl)isoxazol-4-yl]-3-phenyl-1,2,4-oxadiazole) suggests using 2,6-dichlorobenzoyl chloride as a key intermediate . Optimize yields by varying catalysts (e.g., K₂CO₃), solvents (DMF or THF), and temperature (80–120°C). Monitor reaction progress via TLC and purify using column chromatography. Spectral characterization (¹H/¹³C NMR, IR, UV) confirms structure .
Q. How should researchers characterize the physical and chemical stability of this compound under experimental conditions?
- Methodology : Assess stability via accelerated stability studies under varying pH, temperature (e.g., 25°C, 40°C), and light exposure. Use HPLC to monitor degradation products. Evidence from safety data sheets indicates that isoxazole derivatives are generally stable under recommended storage (dry, inert atmosphere) but may degrade in acidic/basic conditions .
Q. What safety protocols are critical for handling Isoxazole, 5-[5-[2,6-dichloro-4-(2-oxazolyl)phenoxy]pentyl]-3-methyl- in laboratory settings?
- Methodology : Use PPE (nitrile gloves, lab coats) and respiratory protection (NIOSH-approved P95/P99 filters for particulates) . Store in sealed containers away from oxidizing agents. Toxicity data for analogous compounds (e.g., LD₅₀ values) suggest moderate acute toxicity; implement fume hoods and emergency eyewash stations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodology : Systematically modify substituents (e.g., oxazolyl group, pentyl chain length) and test against biological targets (e.g., antimicrobial assays). For example, highlights pyrazole/isoxazole derivatives with anti-quorum sensing and antibiofilm activity. Use in vitro models (e.g., MIC assays) and correlate substituent effects with activity .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., bacterial enzymes). Validate predictions with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Cross-reference with experimental IC₅₀ values from enzymatic assays .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar isoxazole derivatives?
- Methodology : Conduct meta-analysis of existing datasets (e.g., antimicrobial efficacy in vs. cytotoxicity in ). Control variables such as assay conditions (pH, inoculum size) and compound purity. Use statistical tools (ANOVA, PCA) to identify confounding factors .
Q. What strategies are effective for evaluating the compound’s potential as a prodrug or metabolic intermediate?
- Methodology : Perform in vitro metabolic studies (e.g., liver microsomes) to identify metabolites via LC-MS. Assess stability in simulated gastric fluid (SGF) and intestinal fluid (SIF). Compare bioavailability using Caco-2 cell monolayers .
Experimental Design Considerations
- Data Collection : Prioritize reproducibility by documenting reaction conditions (solvent purity, catalyst ratios) and analytical parameters (HPLC gradients, NMR shimming) .
- Troubleshooting : For low synthetic yields, explore alternative leaving groups (e.g., tosylates vs. mesylates) or microwave-assisted synthesis .
- Ethical Compliance : Follow institutional guidelines for toxicity testing and disposal of halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
